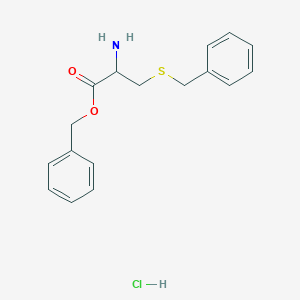

H-Cys(Bzl)-Obzl HCl

CAS No.:

Cat. No.: VC16488264

Molecular Formula: C17H20ClNO2S

Molecular Weight: 337.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H20ClNO2S |

|---|---|

| Molecular Weight | 337.9 g/mol |

| IUPAC Name | benzyl 2-amino-3-benzylsulfanylpropanoate;hydrochloride |

| Standard InChI | InChI=1S/C17H19NO2S.ClH/c18-16(13-21-12-15-9-5-2-6-10-15)17(19)20-11-14-7-3-1-4-8-14;/h1-10,16H,11-13,18H2;1H |

| Standard InChI Key | SKFOKVOZXZYMAU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C(CSCC2=CC=CC=C2)N.Cl |

Introduction

Chemical Structure and Properties

Molecular Architecture

H-Cys(Bzl)-Obzl HCl is characterized by a cysteine backbone modified with two benzyl groups: one attached to the sulfur atom (S-benzyl) and another esterifying the carboxyl group (benzyl ester). The hydrochloride salt forms via protonation of the amino group, yielding the final crystalline product . The IUPAC name, benzyl 2-amino-3-benzylsulfanylpropanoate hydrochloride, reflects this structure .

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 4561-11-9 | |

| Molecular Formula | ||

| Molecular Weight | 337.86 g/mol | |

| Melting Point | 148–151 °C | |

| Solubility | Soluble in polar organic solvents (e.g., THF) |

The compound’s three-dimensional conformation, as depicted in PubChem’s 3D structure database, highlights the spatial arrangement of the benzyl groups, which sterically shield the reactive thiol and carboxylate groups .

Spectroscopic and Computational Data

The SMILES notation provides a linear representation of the molecule, while the InChIKey facilitates database searches . Computational models predict moderate hydrophobicity due to the aromatic benzyl groups, aligning with its solubility in tetrahydrofuran (THF) and limited aqueous solubility .

Synthesis and Manufacturing

Synthetic Pathways

H-Cys(Bzl)-Obzl HCl is typically synthesized through a two-step reaction sequence:

-

Protection of Cysteine: L-cysteine is treated with benzyl chloride under basic conditions to introduce the S-benzyl group.

-

Esterification and Salt Formation: The carboxyl group is esterified using benzyl alcohol, followed by treatment with hydrochloric acid to form the hydrochloride salt .

A notable method by Hartrodt et al. (1982) involves reacting S-benzyl-L-cysteine with benzyl chloroformate in THF at 0°C, followed by triethylamine-mediated esterification and acidification to yield the hydrochloride salt with an 82% yield .

Key Reaction Conditions:

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 0°C (initial step), room temperature (final step)

-

Catalyst: Triethylamine

Industrial Production

Applications in Peptide Synthesis and Biochemistry

Role in Solid-Phase Peptide Synthesis (SPPS)

The benzyl groups in H-Cys(Bzl)-Obzl HCl serve as orthogonal protecting groups:

-

S-Benzyl: Prevents premature disulfide bond formation during peptide elongation.

-

Benzyl Ester: Stabilizes the carboxyl group against nucleophilic attack.

These protections are selectively removed via hydrogenolysis or acidolysis in later stages, enabling precise disulfide bridge formation in peptides like oxytocin and vasopressin .

Biochemical Research Applications

-

Enzyme Studies: Used to investigate cysteine protease mechanisms by mimicking native cysteine residues.

-

Drug Development: Serves as a precursor in synthesizing thiol-containing pharmaceuticals, including ACE inhibitors .

| Supplier | Location | Purity Grade | Price Range (per gram) |

|---|---|---|---|

| GL Biochem (Shanghai) | China | >98% | $60–$80 |

| Baoji Didu Pharmaceutical | China | >95% | $50–$70 |

| Sigma-Aldrich | United States | >99% | $90–$100 |

Data compiled from supplier catalogs and ChemicalBook listings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume